5-Fluoro-3-n-pentoxybenzaldehyde

Description

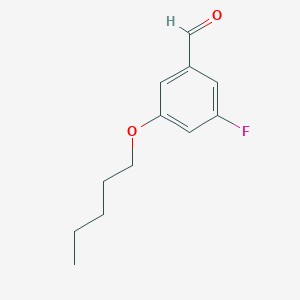

5-Fluoro-3-n-pentoxybenzaldehyde (CAS: 1228557-19-4) is a fluorinated benzaldehyde derivative featuring a fluorine atom at the 5-position and an n-pentoxy group (-O-C₅H₁₁) at the 3-position of the aromatic ring. This compound is characterized by its molecular formula C₁₂H₁₅FO₂ and a purity of 98% . Historically, it has been associated with applications in organic synthesis, particularly as a precursor for pharmaceuticals and specialty chemicals. However, commercial availability of this compound has been discontinued, as noted by CymitQuimica . Its structural features—a fluorine atom (electron-withdrawing) and a flexible pentoxy chain (lipophilic)—make it a candidate for studying substituent effects on reactivity and biological activity.

Properties

IUPAC Name |

3-fluoro-5-pentoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2/c1-2-3-4-5-15-12-7-10(9-14)6-11(13)8-12/h6-9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFPDHUHDPKSED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC(=CC(=C1)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-n-pentoxybenzaldehyde can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution (S_NAr) reaction. In this method, a fluorine atom is introduced into the benzene ring via a substitution reaction using a suitable fluorinating agent. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the preparation of intermediates, followed by the introduction of the fluorine atom and the pentoxy group. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as distillation and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-n-pentoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

Reduction: Reducing agents such as sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 5-Fluoro-3-n-pentoxybenzoic acid.

Reduction: 5-Fluoro-3-n-pentoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-3-n-pentoxybenzaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Employed in the study of enzyme-catalyzed reactions involving fluorinated substrates.

Medicine: Investigated for its potential use in the development of pharmaceuticals due to its unique chemical properties.

Industry: Utilized in the production of advanced materials with specific properties such as increased stability and reactivity

Mechanism of Action

The mechanism of action of 5-Fluoro-3-n-pentoxybenzaldehyde involves its interaction with various molecular targets. The fluorine atom’s high electronegativity influences the compound’s reactivity and binding affinity to biological molecules. This can lead to the inhibition or activation of specific enzymes and pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 5-Fluoro-3-n-pentoxybenzaldehyde, the following structurally related benzaldehyde derivatives are analyzed (Table 1):

Table 1: Comparative Analysis of this compound and Analogues

Substituent Effects on Physicochemical Properties

Alkoxy Chain Length :

- The n-pentoxy group in this compound enhances lipophilicity (logP ≈ 3.8) compared to the shorter propoxy chain (logP ≈ 2.9) in 5-Fluoro-3-propoxybenzaldehyde. This difference impacts solubility and membrane permeability, making the pentoxy derivative more suitable for hydrophobic environments .

- The propoxy analogue (C₁₀H₁₁FO₂) is more readily available and easier to synthesize due to its shorter chain, favoring industrial scalability .

Electron-Donating vs. Electron-Withdrawing Groups :

- The methoxy group in 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde donates electrons, stabilizing the aromatic ring and altering reactivity in electrophilic substitutions. In contrast, the fluorine atom in the pentoxy derivative withdraws electrons, increasing the aldehyde group’s electrophilicity .

Commercial and Research Status

- Discontinued Availability : this compound’s discontinuation limits its current use, though archived samples may exist for research .

- Active Alternatives : The propoxy and fluoropyridinyl derivatives remain accessible, with suppliers like MolPort and Parchem offering them for medicinal chemistry projects .

Biological Activity

5-Fluoro-3-n-pentoxybenzaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer, and other pharmacological properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C12H15F1O2

- Molecular Weight : 210.25 g/mol

The presence of the fluorine atom and the n-pentoxy group significantly influences its biological activity, making it a candidate for various therapeutic applications.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of fluorinated compounds, including this compound. The compound exhibits notable activity against several Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 µg/mL | |

| Escherichia coli | 15 µg/mL | |

| Pseudomonas aeruginosa | 12 µg/mL | |

| Bacillus subtilis | 20 µg/mL |

The MIC values indicate that this compound is particularly effective against Staphylococcus aureus, with an MIC lower than that of commonly used antibiotics, suggesting its potential as an alternative antibacterial agent.

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer effects. The compound's ability to induce apoptosis in cancer cells has been a focal point in recent research.

The anticancer activity is believed to be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival:

- PI3K/Akt Pathway : Inhibition of this pathway can lead to reduced cell survival and increased apoptosis.

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, preventing their proliferation.

Case Studies and Research Findings

- Case Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability in MCF-7 breast cancer cells. The compound induced apoptosis through caspase activation and increased levels of pro-apoptotic proteins .

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.